molecular formula C8H11FO B14903312 6-(Fluoromethyl)norcaran-3-one

6-(Fluoromethyl)norcaran-3-one

Cat. No.: B14903312
M. Wt: 142.17 g/mol
InChI Key: FSPKAVIWTKRTIN-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)norcaran-3-one: is a fluorinated organic compound with the molecular formula C8H11FO and a molecular weight of 142.17 g/mol This compound is part of the norcarane family, which is known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)norcaran-3-one typically involves the introduction of a fluoromethyl group into the norcarane structure. One common method is the fluorination of norcaran-3-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 6-(Fluoromethyl)norcaran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: 6-(Fluoromethyl)norcaran-3-one is used as a building block in organic synthesis, enabling the creation of more complex fluorinated compounds. Its unique structure and reactivity make it valuable for developing new materials and catalysts .

Biology: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways. The presence of fluorine can enhance the compound’s stability and bioavailability .

Medicine: Fluorinated compounds are often used in pharmaceuticals due to their improved pharmacokinetic properties. This compound may serve as a precursor for developing new drugs with enhanced efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)norcaran-3-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

  • 6-(Chloromethyl)norcaran-3-one
  • 6-(Bromomethyl)norcaran-3-one
  • 6-(Iodomethyl)norcaran-3-one

Comparison: Compared to its halogenated analogs, 6-(Fluoromethyl)norcaran-3-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size result in stronger C-F bonds, enhancing the compound’s stability and reactivity. Additionally, fluorinated compounds often display improved bioavailability and metabolic stability, making them more suitable for pharmaceutical applications .

Properties

Molecular Formula

C8H11FO

Molecular Weight

142.17 g/mol

IUPAC Name

6-(fluoromethyl)bicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C8H11FO/c9-5-8-2-1-7(10)3-6(8)4-8/h6H,1-5H2

InChI Key

FSPKAVIWTKRTIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2CC1=O)CF

Origin of Product

United States

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